Cas no 1270463-57-4 (2-(1-benzothiophen-2-yl)azetidine)

2-(1-Benzothiophen-2-yl)azetidine is a heterocyclic compound featuring an azetidine ring fused to a benzothiophene moiety. This structure imparts unique steric and electronic properties, making it a valuable intermediate in pharmaceutical and materials chemistry. The azetidine ring contributes to conformational rigidity, enhancing binding affinity in drug design, while the benzothiophene group offers π-conjugation for optoelectronic applications. Its synthetic versatility allows for further functionalization, enabling the development of novel bioactive molecules or advanced materials. The compound’s balanced lipophilicity and stability under physiological conditions make it particularly useful in medicinal chemistry for targeting CNS and metabolic disorders.
2-(1-benzothiophen-2-yl)azetidine structure
1270463-57-4 structure
Product name:2-(1-benzothiophen-2-yl)azetidine
CAS No:1270463-57-4
MF:C11H11NS
Molecular Weight:189.276741266251
CID:5961066
PubChem ID:22132336

2-(1-benzothiophen-2-yl)azetidine 化学的及び物理的性質

名前と識別子

    • 2-(1-benzothiophen-2-yl)azetidine
    • AKOS006321192
    • 1270463-57-4
    • EN300-1859870
    • インチ: 1S/C11H11NS/c1-2-4-10-8(3-1)7-11(13-10)9-5-6-12-9/h1-4,7,9,12H,5-6H2
    • InChIKey: CTXUVELBCHMTNN-UHFFFAOYSA-N
    • SMILES: S1C2C=CC=CC=2C=C1C1CCN1

計算された属性

  • 精确分子量: 189.06122053g/mol
  • 同位素质量: 189.06122053g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 2
  • 重原子数量: 13
  • 回転可能化学結合数: 1
  • 複雑さ: 195
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 40.3Ų
  • XLogP3: 2.5

2-(1-benzothiophen-2-yl)azetidine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1859870-2.5g
2-(1-benzothiophen-2-yl)azetidine
1270463-57-4
2.5g
$1931.0 2023-09-18
Enamine
EN300-1859870-1.0g
2-(1-benzothiophen-2-yl)azetidine
1270463-57-4
1g
$1557.0 2023-06-03
Enamine
EN300-1859870-0.5g
2-(1-benzothiophen-2-yl)azetidine
1270463-57-4
0.5g
$946.0 2023-09-18
Enamine
EN300-1859870-0.1g
2-(1-benzothiophen-2-yl)azetidine
1270463-57-4
0.1g
$867.0 2023-09-18
Enamine
EN300-1859870-5.0g
2-(1-benzothiophen-2-yl)azetidine
1270463-57-4
5g
$4517.0 2023-06-03
Enamine
EN300-1859870-0.05g
2-(1-benzothiophen-2-yl)azetidine
1270463-57-4
0.05g
$827.0 2023-09-18
Enamine
EN300-1859870-0.25g
2-(1-benzothiophen-2-yl)azetidine
1270463-57-4
0.25g
$906.0 2023-09-18
Enamine
EN300-1859870-5g
2-(1-benzothiophen-2-yl)azetidine
1270463-57-4
5g
$2858.0 2023-09-18
Enamine
EN300-1859870-1g
2-(1-benzothiophen-2-yl)azetidine
1270463-57-4
1g
$986.0 2023-09-18
Enamine
EN300-1859870-10g
2-(1-benzothiophen-2-yl)azetidine
1270463-57-4
10g
$4236.0 2023-09-18

2-(1-benzothiophen-2-yl)azetidine 関連文献

2-(1-benzothiophen-2-yl)azetidineに関する追加情報

2-(1-Benzothiophen-2-yl)Azetidine (CAS No. 1270463-57-4): A Comprehensive Overview

Introduction to 2-(1-Benzothiophen-2-yl)Azetidine

2-(1-Benzothiophen-2-yl)Azetidine, also known by its CAS number 1270463-57-4, is a unique organic compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its benzothiophene moiety fused with an azetidine ring, creating a structure that exhibits intriguing chemical and biological properties. The benzothiophene group, a heterocyclic aromatic system, contributes to the compound's stability and reactivity, while the azetidine ring adds flexibility and potential for bioisosteric replacements in drug design.

Recent advancements in synthetic chemistry have enabled the efficient synthesis of 2-(1-benzothiophen-2-yl)azetidine, making it a valuable tool for researchers exploring novel therapeutic agents. Its structure has been leveraged in the development of compounds targeting various biological pathways, including kinase inhibitors and GPCR modulators. This article delves into the chemical properties, synthesis methods, and biological applications of this fascinating compound.

Chemical Structure and Properties

The molecular structure of 2-(1-benzothiophen-2-yl)azetidine consists of a benzothiophene ring system attached to an azetidine ring. The benzothiophene moiety is a bicyclic structure comprising a benzene ring fused to a thiophene ring, which introduces aromaticity and sulfur-based reactivity. The azetidine ring, a four-membered saturated nitrogen-containing ring, provides structural rigidity and potential sites for functionalization.

One of the key features of this compound is its ability to participate in various chemical reactions due to the reactivity of the sulfur atom in the benzothiophene ring. This makes it an excellent substrate for nucleophilic aromatic substitution, cross-coupling reactions, and other transformations commonly employed in organic synthesis. Recent studies have highlighted its utility in constructing bioactive molecules with complex architectures.

Synthesis and Optimization

The synthesis of 2-(1-benzothiophen-2-yl)azetidine involves a combination of traditional organic chemistry techniques and modern catalytic methods. A common approach begins with the preparation of the benzothiophene derivative through sulfur-based cyclization reactions. This is followed by coupling with an azetidine precursor using transition metal catalysts or other coupling agents.

Recent research has focused on optimizing the synthesis process to improve yield and selectivity. For instance, the use of palladium-catalyzed cross-coupling reactions has enabled efficient formation of the C-S bond between the benzothiophene and azetidine moieties. Additionally, microwave-assisted synthesis has been explored to accelerate reaction times while maintaining product quality.

These advancements have not only made the synthesis more accessible but also opened avenues for further functionalization of the compound. Researchers are now exploring ways to introduce additional substituents or modify existing ones to enhance bioavailability and target specificity.

Biological Activity and Applications

The biological activity of 2-(1-benzothiophen-2-yl)azetidine has been extensively studied in recent years. Early investigations revealed its potential as an inhibitor of certain kinases involved in cancer cell proliferation. Subsequent studies have expanded its scope to include modulation of GPCRs (G-protein coupled receptors), which are critical targets for treating various diseases such as cardiovascular disorders and neurodegenerative diseases.

A recent breakthrough involves the discovery that this compound can act as a potent antagonist for specific ion channels, offering new possibilities in pain management therapies. Its ability to modulate these targets without significant off-target effects makes it a promising candidate for drug development.

Moreover, computational studies using molecular docking techniques have provided insights into how this compound interacts with its target proteins at the molecular level. These findings are being used to guide further optimization efforts aimed at improving potency and selectivity.

Future Prospects and Research Directions

The future outlook for 2-(1-benzothiophen-2-yl)azetidine (CAS No. 1270463-57-4) is highly promising given its versatile structure and emerging biological activities. Ongoing research is focused on expanding its application as a scaffold for drug discovery programs targeting diverse therapeutic areas such as oncology, neuroscience, and cardiovascular diseases.

In addition to exploring new biological targets, researchers are also investigating ways to enhance its pharmacokinetic properties through structural modifications. Techniques such as click chemistry are being employed to introduce biocompatible groups that improve solubility and absorption.

Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of this compound into clinical settings. With continued investment in research and development, 2-(1-benzothiophen-2-yil)azetidine (CAS No. 1270463--57--4) holds great potential as a cornerstone in modern drug discovery.

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